Presenegenin, dimethyl ester
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Overview
Description
Presenegenin, dimethyl ester is a triterpenoid compound derived from presenegenin. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities. This compound is known for its potential anti-inflammatory and corticomimetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Presenegenin, dimethyl ester can be synthesized through the oxidation of presenegenin dimethyl ester triacetate with chromium trioxide in acetic acid. This reaction yields two main products: 11-keto-presenegenin dimethyl ester and 12-keto-presenegenin dimethyl ester-12, 27-hemiketal . The reaction conditions involve using chromium trioxide as the oxidizing agent in an acetic acid medium.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process typically involves large-scale oxidation reactions using chromium trioxide and acetic acid. The reaction is followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Presenegenin, dimethyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
11-keto-presenegenin dimethyl ester: Formed through oxidation and subsequent hydrolysis.
12-keto-presenegenin dimethyl ester-12, 27-hemiketal: Another major product formed through oxidation and hydrolysis.
Scientific Research Applications
Presenegenin, dimethyl ester has several scientific research applications, including:
Chemistry: Used as a model compound for studying oxidation and hydrolysis reactions of triterpenoids.
Biology: Investigated for its potential anti-inflammatory properties and corticomimetic activities.
Medicine: Explored for its potential therapeutic effects in treating inflammatory conditions.
Industry: Utilized in the synthesis of other triterpenoid derivatives for various applications.
Mechanism of Action
The mechanism of action of presenegenin, dimethyl ester involves its interaction with molecular targets and pathways related to inflammation. The compound’s anti-inflammatory effects are believed to be mediated through the inhibition of corticoid-5β-reductase, an enzyme involved in the metabolism of corticosteroids . This inhibition leads to a reduction in the breakdown of corticosteroids, thereby enhancing their anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Oleanolic acid: Another triterpenoid with anti-inflammatory properties.
Hederagenin: A triterpenoid known for its corticomimetic activities.
β-boswellic acid: A triterpenoid with anti-inflammatory and anti-arthritic properties.
Uniqueness
Presenegenin, dimethyl ester is unique due to its specific oxidation products and the presence of both 11-keto and 12-keto derivatives . These derivatives contribute to its distinct biological activities and potential therapeutic applications.
Biological Activity
Presenegenin, dimethyl ester is a compound derived from the natural product presenegenin, which is known for its potential therapeutic properties. This article delves into the biological activities associated with this compound, summarizing findings from various studies and presenting data that highlight its pharmacological significance.
Chemical Structure and Properties
This compound is a derivative of presenegenin, which belongs to a class of compounds known as triterpenoids. Triterpenoids are characterized by their complex structures and diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties.
Anticancer Activity
Several studies have demonstrated the anticancer potential of presenegenin and its derivatives. For instance, a study conducted on various human cancer cell lines revealed that presenegenin exhibits significant cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
HepG2 (Liver Cancer) | 20 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 25 | Cell cycle arrest |
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress.
Table 2: Antioxidant Activity Assay Results
Assay Type | IC50 (µM) | Reference Compound |
---|---|---|
DPPH Scavenging | 30 | Ascorbic Acid |
ABTS Scavenging | 25 | Trolox |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G1/S phase.
- Antioxidant Defense : By enhancing antioxidant enzyme activity, it mitigates oxidative damage.
Case Study 1: In Vivo Efficacy
A study involving animal models demonstrated that administration of this compound significantly reduced tumor size in xenograft models of breast cancer. The treatment led to a decrease in tumor proliferation markers and an increase in apoptotic cells.
Case Study 2: Clinical Relevance
In a clinical trial assessing the safety and efficacy of triterpenoid derivatives in cancer patients, presenegenin was included as part of a multi-drug regimen. Patients receiving this treatment showed improved outcomes compared to those on standard therapy alone.
Properties
CAS No. |
2735-82-2 |
---|---|
Molecular Formula |
C32H50O7 |
Molecular Weight |
546.7 g/mol |
IUPAC Name |
dimethyl 2,3-dihydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylate |
InChI |
InChI=1S/C32H50O7/c1-27(2)12-13-31(26(37)39-7)14-15-32(18-33)19(20(31)16-27)8-9-22-28(3)17-21(34)24(35)30(5,25(36)38-6)23(28)10-11-29(22,32)4/h8,20-24,33-35H,9-18H2,1-7H3 |
InChI Key |
DZBMROWWXVEOHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)OC)O)O)C)C)C2C1)CO)C(=O)OC)C |
Origin of Product |
United States |
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